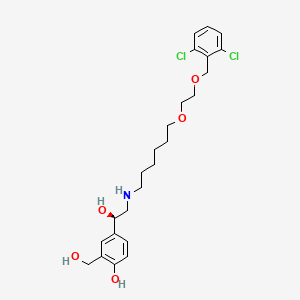
ビランテロール
概要
説明
ビランテロールは、慢性気管支炎や肺気腫を含む慢性閉塞性肺疾患(COPD)の管理のために、他の気管支拡張薬との併用で主に使用される長時間作用型β2-アドレナリン作動性薬です。また、喘息の治療にも使用されます。ビランテロールは24時間作用するため、1日1回の治療に適しています .
製法
ビランテロールの合成は、いくつかのステップを必要とします。1つの方法には、以下のステップが含まれます :
付加反応: サリチルアルコールとグリオキシル酸は付加反応を起こし、中間体を生成します。
キラル分割: 中間体はキラル分割にかけられ、キラル中間体が得られます。
アシル化反応: キラル中間体は、デルビン反応で得られた別の中間体とアシル化反応を起こします。
還元: 最終的な中間体は還元され、ビランテロールが得られます。
科学的研究の応用
Vilanterol has several scientific research applications, including:
Chemistry: Used as a model compound to study beta2-adrenergic agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating COPD and asthma.
Industry: Utilized in the development of inhalation therapies and other pharmaceutical formulations.
作用機序
ビランテロールは、細胞内アデニル酸シクラーゼを刺激することによって効果を発揮します。アデニル酸シクラーゼは、アデノシン三リン酸(ATP)を環状-3',5'-アデノシン一リン酸(cAMP)に変換する触媒を行います。cAMPレベルの上昇により、気管支平滑筋の弛緩と、肺の肥満細胞からの過敏性仲介物質の放出の抑制が起こります .ビランテロールは、β1およびβ3受容体に対しては最小限の活性しか示さず、β2-アドレナリン作動性受容体に高度に選択的です .
類似の化合物との比較
ビランテロールは、サルメテロールなどの他の長時間作用型β2-アドレナリン作動性薬と比較されます。
サルメテロール: ビランテロールは、サルメテロールと比較して、作用発現が速く、作用持続時間が長い.
フォルモテロール: ビランテロールは、β2-アドレナリン作動性受容体に対する選択性が高く、作用持続時間が長い.
インダカテロール: ビランテロールは、同様の固有効力を持つが、作用持続時間が長い.
これらの比較は、ビランテロールの迅速な作用発現と延長された作用持続時間などのユニークな特性を強調しており、呼吸器疾患のための貴重な治療薬となっています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Vilanterol plays a crucial role in biochemical reactions by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs . Vilanterol interacts with beta2-adrenergic receptors, which are G protein-coupled receptors, to exert its effects. The compound is highly selective for beta2 over beta1 and beta3 adrenoceptors, enhancing its efficacy and reducing potential side effects .
Cellular Effects
Vilanterol influences various cellular processes, particularly in respiratory cells. It relaxes bronchial smooth muscle cells by increasing cAMP levels, leading to bronchodilation. Additionally, vilanterol inhibits the release of inflammatory mediators from mast cells, reducing inflammation in the airways . The compound also affects cell signaling pathways, such as the cAMP-dependent protein kinase (PKA) pathway, which plays a role in regulating gene expression and cellular metabolism . These effects contribute to improved respiratory function and reduced symptoms in patients with COPD and asthma.
Molecular Mechanism
At the molecular level, vilanterol exerts its effects by binding to beta2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylyl cyclase, leading to increased cAMP production. The elevated cAMP levels activate PKA, which phosphorylates target proteins involved in muscle relaxation and inhibition of inflammatory mediator release . Vilanterol’s selective binding to beta2-adrenergic receptors ensures a targeted response, minimizing potential side effects associated with non-selective beta-agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, vilanterol demonstrates a prolonged duration of action, maintaining its bronchodilator effects for up to 24 hours . The compound’s stability and resistance to degradation contribute to its long-lasting effects. Studies have shown that vilanterol remains effective over extended periods, with minimal loss of potency . Long-term exposure to vilanterol in vitro and in vivo has not shown significant adverse effects on cellular function, indicating its safety and efficacy for chronic use .
Dosage Effects in Animal Models
In animal models, the effects of vilanterol vary with different dosages. At therapeutic doses, vilanterol effectively relaxes bronchial smooth muscle and reduces airway inflammation . At higher doses, vilanterol may cause adverse effects such as tachycardia and tremors due to overstimulation of beta2-adrenergic receptors . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Vilanterol is primarily metabolized via O-dealkylation, with up to 78% of the recovered dose eliminated as O-dealkylated metabolites . Minor metabolic pathways include N-dealkylation and C-dealkylation, representing a smaller fraction of the recovered dose . The compound’s metabolism involves interactions with cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its biotransformation .
Transport and Distribution
Vilanterol is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors in bronchial smooth muscle cells . Vilanterol’s distribution is influenced by its binding affinity to plasma proteins, which helps maintain its therapeutic levels in the bloodstream .
Subcellular Localization
Within cells, vilanterol localizes primarily to the plasma membrane, where it interacts with beta2-adrenergic receptors . The compound’s targeting to specific cellular compartments is facilitated by its chemical structure and post-translational modifications . Vilanterol’s subcellular localization is crucial for its activity, as it ensures effective binding to its target receptors and subsequent activation of downstream signaling pathways .
準備方法
The synthesis of vilanterol involves several steps. One method includes the following steps :
Addition Reaction: Salicyl alcohol and glyoxylic acid undergo an addition reaction to generate an intermediate.
Chiral Resolution: The intermediate is subjected to chiral resolution to obtain a chiral intermediate.
Acylation Reaction: The chiral intermediate undergoes an acylation reaction with another intermediate obtained through a Delbin reaction.
Reduction: The final intermediate is reduced to obtain vilanterol.
This method is advantageous due to the easily obtained raw materials, short synthetic route, mild reaction conditions, and suitability for industrial production .
化学反応の分析
ビランテロールは、以下のものを含むさまざまな化学反応を起こします。
酸化: ビランテロールは特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: 還元反応は、ビランテロールを修飾するために使用でき、多くの場合、触媒の存在下で水素ガスなどの試薬を伴います。
置換: ビランテロールは置換反応を起こすことができ、適切な条件下で官能基が他の基に置き換えられます。
これらの反応で使用される一般的な試薬には、水素ガス、パラジウムなどの触媒、過マンガン酸カリウムなどの酸化剤があります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります .
科学研究への応用
ビランテロールは、以下のものを含むいくつかの科学研究への応用があります。
類似化合物との比較
Vilanterol is compared with other long-acting beta2-adrenergic agonists such as:
Salmeterol: Vilanterol has a faster onset of action and a longer duration of action compared to salmeterol.
Formoterol: Vilanterol demonstrates a higher selectivity for beta2-adrenergic receptors and a longer duration of action.
Indacaterol: Vilanterol has similar intrinsic efficacy but a longer persistence of action.
These comparisons highlight vilanterol’s unique properties, such as its rapid onset and extended duration of action, making it a valuable therapeutic agent for respiratory conditions .
特性
IUPAC Name |
4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFYYTQWSAWIGS-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198318 | |
| Record name | Vilanterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vilanterol is a selective long-acting beta2-adrenergic agonist. Its pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increases in cyclic AMP are associated with relaxation of bronchial smooth muscle and inhibition of release of hypersensitivity mediators from mast cells in the lungs. | |
| Record name | Vilanterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
503068-34-6 | |
| Record name | Vilanterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503068-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vilanterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503068346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vilanterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vilanterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VILANTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/028LZY775B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



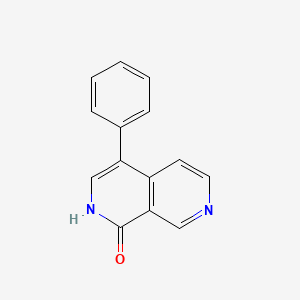

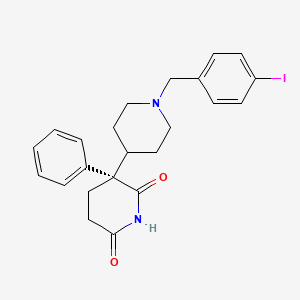

![(3R,4R,5S,8R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1248849.png)

![(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol](/img/structure/B1248852.png)

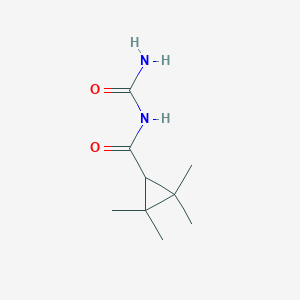
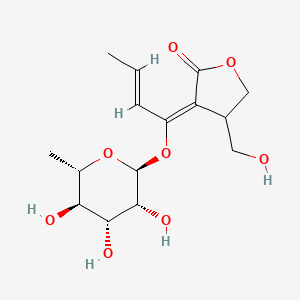
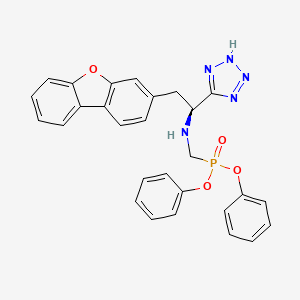
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)
![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)
